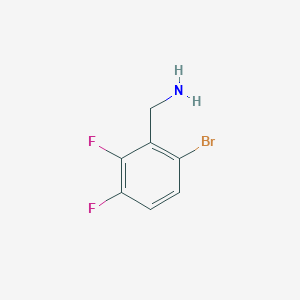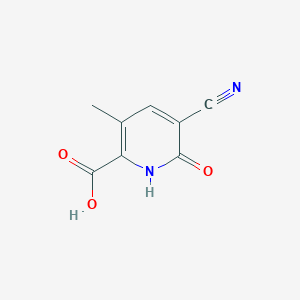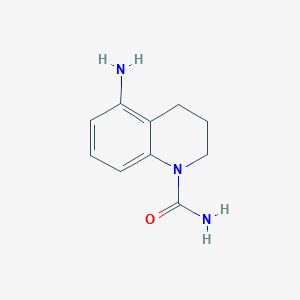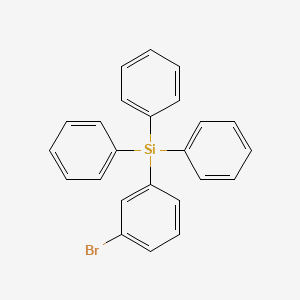
(3-Bromophenyl)triphenylsilane
Übersicht
Beschreibung
“(3-Bromophenyl)triphenylsilane” is a chemical compound with the molecular formula C24H19BrSi . It is used in various applications, including as a building block in organic semiconductors .
Synthesis Analysis
The synthesis of “(3-Bromophenyl)triphenylsilane” can be achieved from Triphenylsilyl chloride and 1,3-Dibromobenzene . Another method involves the use of (4-bromophenyl)triphenylsilane . More detailed procedures can be found in the referenced materials .Molecular Structure Analysis
The molecular weight of “(3-Bromophenyl)triphenylsilane” is 415.40 . The structure consists of a bromophenyl group attached to a triphenylsilane group .Physical And Chemical Properties Analysis
“(3-Bromophenyl)triphenylsilane” is a solid at 20°C . The compound appears as a white to light yellow powder or crystal .Wissenschaftliche Forschungsanwendungen
Lewis-Acidic Molecules Synthesis : (3-Bromophenyl)triphenylsilane derivatives have been synthesized for creating a range of Lewis-acidic molecules. These molecules, including tris(2-bromophenyl)fluorosilane derivatives, have potential applications in host-guest chemistry, exploring the binding between triphenylsilane-based Lewis acids and tridentate Lewis-basic guest molecules (Tomaschautzky et al., 2017).
Organic Light-Emitting Diodes (OLEDs) : Triphenylsilane derivatives, including those with (3-Bromophenyl)triphenylsilane structures, have been used as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating high external quantum efficiency (Bin et al., 2012).
Molecular Structure Analysis : Studies on the molecular structure of triphenylsilane have shown its propeller-like equilibrium conformation and significant vibrational modes, essential for understanding its chemical behavior and potential applications in various fields (Campanelli et al., 2011).
Chemical Reactions in Heterometallic Compounds : Triphenylsilane reacts selectively in heterometallic carbido cluster compounds, suggesting its potential application in complex chemical reactions involving metal centers (Ma et al., 1991).
Inclusion in Zeolite Pores : Triphenylsilane has been included in the supercages of zeolite Y, showing potential for applications in catalysis and material science, where the structural and chemical properties of zeolites can be modified by inclusion of organic molecules (Okumura et al., 2017).
Organic Synthesis : Triphenylsilane derivatives are used in organic synthesis, including the preparation of phosphine ligands and other organic compounds, which can further be applied in various chemical reactions and material synthesis (Abel, 1979).
Electronic Material Development : Triphenylsilane-substituted arenes have been demonstrated as effective host materials in green phosphorescent organic light-emitting diodes, highlighting their role in the development of advanced electronic materials (Kim et al., 2016).
Wirkmechanismus
Target of Action
This compound is a type of organosilicon compound, which are often used in organic synthesis and materials science .
Mode of Action
Organosilicon compounds like this are often used as intermediates in organic synthesis, where they can participate in various reactions to form new bonds .
Biochemical Pathways
As an organosilicon compound, it may be involved in various chemical reactions, but the downstream effects would depend on the specific context of its use .
Result of Action
Its primary use is as a reagent in organic synthesis , so its effects would largely depend on the specific reactions it is used in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Bromophenyl)triphenylsilane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-bromophenyl)-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrSi/c25-20-11-10-18-24(19-20)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKIOBQNRWDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



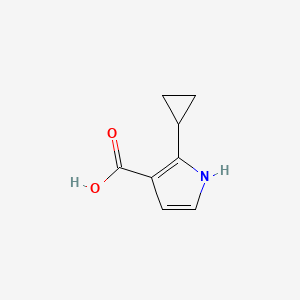
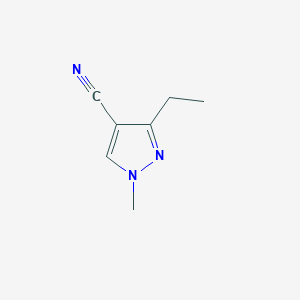

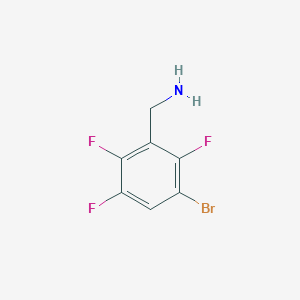
![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)



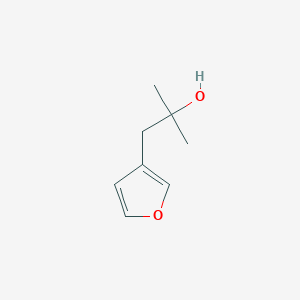
![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)
